![molecular formula C15H23ClN2OS B2521962 1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride CAS No. 2034390-52-6](/img/structure/B2521962.png)
1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C15H23ClN2OS and its molecular weight is 314.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Inhibition of Blood Platelet Aggregation
One significant application of compounds structurally related to 1-(4-((6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)piperidin-1-yl)ethanone hydrochloride in scientific research is their potential to inhibit blood platelet aggregation. A study highlighted that certain piperidine derivatives, similar in structure, demonstrated the ability to inhibit ADP-induced aggregation of blood platelets, a crucial factor in the prevention of thrombosis. This research emphasizes the importance of structural activity relationships in developing new therapeutic agents against platelet aggregation (Grisar et al., 1976).
Antibacterial Activity
Another application area is the synthesis of piperidine derivatives with significant antibacterial properties. Studies have shown that specific reactions under microwave irradiation led to the production of compounds with notable antibacterial activity. This suggests the potential for developing new antibacterial agents from piperidine-based compounds, which could be critical in addressing antibiotic resistance issues (Merugu, Ramesh, & Sreenivasulu, 2010).
Catalytic Behavior in Ethylene Reactivity
Research into the catalytic behavior of compounds related to the target molecule towards ethylene reactivity has been conducted. These studies provide insights into how such compounds can be used in the polymer industry for the oligomerization and polymerization of ethylene, showcasing the versatility of piperidine derivatives in catalysis (Sun et al., 2007).
Corrosion Inhibition
Compounds structurally related to the target chemical have been evaluated for their effectiveness as corrosion inhibitors. This research is vital for the protection of metals against corrosion, particularly in acidic environments, which has significant implications for industrial applications. The understanding of how these compounds interact with metal surfaces can lead to the development of more effective corrosion inhibitors (Hegazy et al., 2012).
Eigenschaften
IUPAC Name |
1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylmethyl)piperidin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS.ClH/c1-12(18)17-7-2-13(3-8-17)10-16-6-4-15-14(11-16)5-9-19-15;/h5,9,13H,2-4,6-8,10-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSIMJLZOLRFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CN2CCC3=C(C2)C=CS3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
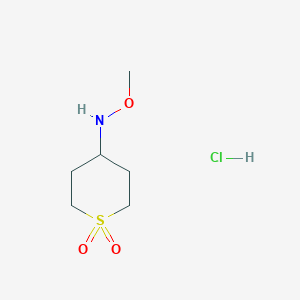
![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2521880.png)
![5-bromo-N-[1-(2-methyl-5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyridine-3-carboxamide](/img/structure/B2521881.png)
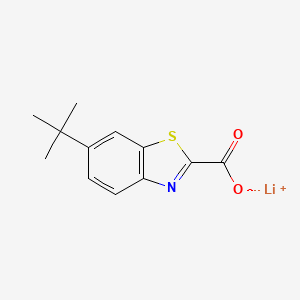
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2521888.png)
![3-Phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine hydrochloride](/img/structure/B2521890.png)
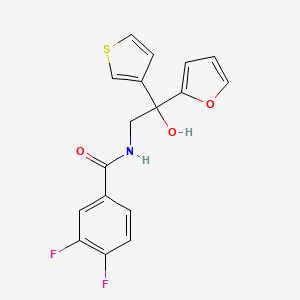
![ethyl 4-{2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate](/img/structure/B2521893.png)
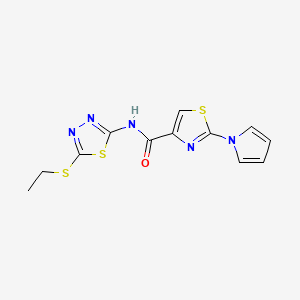
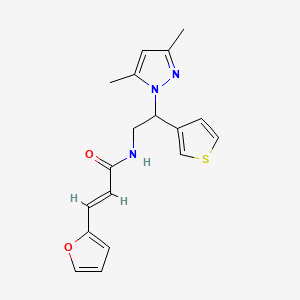
![5,6-dimethyl-N-{[2-(propan-2-yloxy)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2521899.png)

![N4-benzyl-N6-cyclopentyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2521901.png)
![3-[3-(tert-butoxycarbonyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2521902.png)
